molecular formula C16H19NO2 B568877 4-Amino-3-methoxybenzeneethanamine-d4 CAS No. 74719-63-4

4-Amino-3-methoxybenzeneethanamine-d4

Cat. No.: B568877
CAS No.: 74719-63-4
M. Wt: 261.357
InChI Key: GLMWLELOJCRYRI-YQUBHJMPSA-N
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Description

4-Amino-3-methoxybenzeneethanamine-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methoxybenzeneethanamine-d4 typically involves the introduction of deuterium into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methoxybenzeneethanamine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-3-methoxybenzeneethanamine-d4 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

    Industry: Applied in the synthesis of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybenzeneethanamine-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying biochemical processes and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methoxybenzeneethanamine-d4 is unique due to the presence of deuterium, which provides distinct advantages in research applications. The deuterium atoms can enhance the stability and alter the reaction kinetics of the compound, making it a valuable tool for studying complex biochemical processes and developing new materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Amino-3-methoxybenzeneethanamine-d4 involves the introduction of deuterium atoms at specific positions in the molecule. This can be achieved using a multi-step synthesis approach starting from commercially available starting materials.", "Starting Materials": [ "4-methoxy-3-nitrobenzaldehyde", "ethyl cyanoacetate", "deuterium oxide", "sodium borohydride", "sodium hydroxide", "ammonium chloride", "sodium sulfate", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Reduction of 4-methoxy-3-nitrobenzaldehyde to 4-methoxy-3-aminobenzaldehyde using sodium borohydride in ethanol", "Step 2: Condensation of 4-methoxy-3-aminobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-methoxy-3-(2-cyanoethyl)aminobenzaldehyde", "Step 3: Reduction of 4-methoxy-3-(2-cyanoethyl)aminobenzaldehyde to 4-methoxy-3-(2-aminoethyl)aminobenzaldehyde using sodium borohydride in ethanol", "Step 4: Methylation of 4-methoxy-3-(2-aminoethyl)aminobenzaldehyde using deuterium oxide and sodium hydroxide to form 4-Amino-3-methoxybenzeneethanamine-d4", "Step 5: Purification of the final product using ammonium chloride, sodium sulfate, and hydrochloric acid." ] }

CAS No.

74719-63-4

Molecular Formula

C16H19NO2

Molecular Weight

261.357

IUPAC Name

1,1,2,2-tetradeuterio-2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine

InChI

InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3/i9D2,10D2

InChI Key

GLMWLELOJCRYRI-YQUBHJMPSA-N

SMILES

COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2

Origin of Product

United States

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